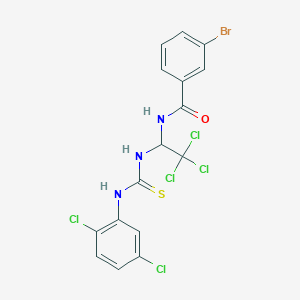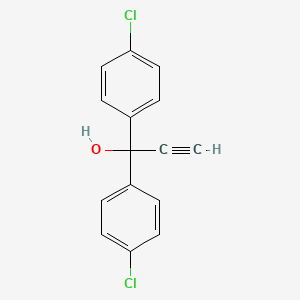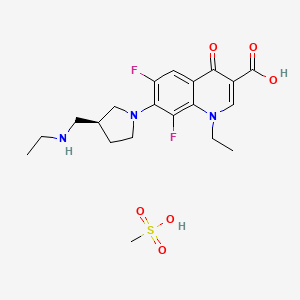![molecular formula C10H17NO B12007739 3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one CAS No. 40556-55-6](/img/structure/B12007739.png)
3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dimethylamino)methyl]bicyclo[221]heptan-2-one is a bicyclic compound with the molecular formula C10H17NO It is known for its unique structure, which includes a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one typically involves the reaction of a bicyclo[2.2.1]heptan-2-one derivative with dimethylamine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Material: Bicyclo[2.2.1]heptan-2-one derivative.
Reagent: Dimethylamine.
Solvent: Ethanol or methanol.
Conditions: Heating to reflux.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity and stability, which can affect its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A related compound with a hydroxyl group instead of a dimethylamino group.
Bicyclo[2.2.1]heptan-2-one: The parent compound without the dimethylamino group.
3-(4-Methylbenzylidene)camphor: A structurally related compound with different substituents.
Uniqueness
3-[(Dimethylamino)methyl]bicyclo[221]heptan-2-one is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties
Properties
CAS No. |
40556-55-6 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H17NO/c1-11(2)6-9-7-3-4-8(5-7)10(9)12/h7-9H,3-6H2,1-2H3 |
InChI Key |
CVSYKVFFRZARMU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1C2CCC(C2)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B12007663.png)
![Methyl ({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B12007665.png)
![N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12007676.png)


![[2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12007688.png)



![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12007710.png)


![Diethyl 2-[(3-fluoroanilino)methylene]malonate](/img/structure/B12007731.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12007732.png)
